molecular formula C18H23F3N2O2 B2678631 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2034295-32-2

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2678631
CAS No.: 2034295-32-2
M. Wt: 356.389
InChI Key: VGQNZLAYXPJNNT-UHFFFAOYSA-N
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Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a piperidine ring, an oxolane ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane precursor reacts with the piperidine derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group of the piperidine-oxolane derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interaction of piperidine and oxolane derivatives with biological targets.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The oxolane ring may contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(fluoromethyl)benzamide
  • N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(chloromethyl)benzamide
  • N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(bromomethyl)benzamide

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound potentially more effective in crossing biological membranes and exhibiting prolonged activity in biological systems.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNZLAYXPJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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